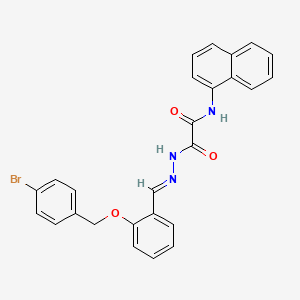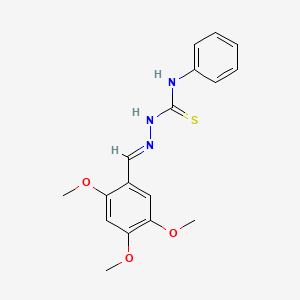
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Bromo-2-(2-(1-naftoil)carbohidrazonil)fenil 4-etoxi benzoato es un compuesto orgánico complejo con la fórmula molecular C27H21BrN2O4. Este compuesto es notable por su estructura única, que incluye un anillo fenilo bromado, un grupo naftoil y una porción de etoxi benzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Bromo-2-(2-(1-naftoil)carbohidrazonil)fenil 4-etoxi benzoato generalmente implica múltiples pasos:
Formación de la naftoil hidrazona: Este paso implica la reacción de cloruro de 1-naftoilo con hidrazina para formar la naftoil hidrazona.
Bromación: La naftoil hidrazona se broma luego utilizando bromo o un agente bromante para introducir el átomo de bromo en la posición deseada en el anillo fenilo.
Esterificación: El paso final implica la esterificación de la naftoil hidrazona bromada con ácido 4-etoxi benzoico en condiciones ácidas para producir el compuesto objetivo.
Métodos de producción industrial
Si bien el compuesto se sintetiza principalmente en laboratorios de investigación, la producción a escala industrial seguiría pasos similares pero con optimizaciones para el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de reactivos de alta pureza para minimizar las impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo naftoil, lo que lleva a la formación de naftoquinonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: El átomo de bromo en el anillo fenilo puede ser sustituido por varios nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleófila a menudo utilizan reactivos como azida de sodio (NaN3) o tiourea en condiciones básicas.
Principales productos
Oxidación: Naftoquinonas y derivados relacionados.
Reducción: Alcoholes e hidrazonas reducidas.
Sustitución: Diversos derivados de fenilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-Bromo-2-(2-(1-naftoil)carbohidrazonil)fenil 4-etoxi benzoato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción exacto del 4-Bromo-2-(2-(1-naftoil)carbohidrazonil)fenil 4-etoxi benzoato depende de su aplicación. En los sistemas biológicos, puede interactuar con enzimas o receptores específicos, lo que lleva a la inhibición o activación de ciertas vías. Por ejemplo, su potencial actividad anticancerígena podría implicar la inhibición de las vías de proliferación celular o la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Bromo-2-(2-(1-naftoil)carbohidrazonil)fenil 4-metoxibenzoato
- 4-Bromo-2-(2-(3-hidroxi-2-naftoil)carbohidrazonil)fenil 4-etoxi benzoato
- 4-Bromo-2-(2-(1-naftilacil)carbohidrazonil)fenil 4-metoxibenzoato
Singularidad
En comparación con compuestos similares, el 4-Bromo-2-(2-(1-naftoil)carbohidrazonil)fenil 4-etoxi benzoato es único debido a su combinación específica de grupos funcionales, lo que puede conferir una reactividad química y una actividad biológica distintas. La presencia de la porción de etoxi benzoato, en particular, puede influir en su solubilidad e interacción con los objetivos biológicos.
La estructura única y las posibles aplicaciones de este compuesto lo convierten en un valioso objeto de estudio en diversos campos científicos.
Propiedades
Número CAS |
767305-57-7 |
|---|---|
Fórmula molecular |
C27H21BrN2O4 |
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C27H21BrN2O4/c1-2-33-22-13-10-19(11-14-22)27(32)34-25-15-12-21(28)16-20(25)17-29-30-26(31)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,2H2,1H3,(H,30,31)/b29-17+ |
Clave InChI |
MAZNAAJWRTXPNE-STBIYBPSSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)



![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12013185.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B12013191.png)


![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013205.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013211.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)

